2-(3-Chlorophenyl)-2-hydroxypropanoic acid
Overview
Description
2-(3-Chlorophenyl)-2-hydroxypropanoic acid (2-CPHPA) is an organic compound with the molecular formula C9H9ClO3. It is a white solid with a melting point of 116-118 °C. 2-CPHPA is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of various other compounds, such as 2-chloro-2-hydroxypropionic acid, 2-chloro-2-hydroxypropyl esters, and 2-chloro-2-hydroxypropyl ethers.
Scientific Research Applications
Antibacterial Applications
The compound 2-(3-Chlorophenyl)-2-hydroxypropanoic acid and its derivatives demonstrate promising antibacterial properties. A study by Sheikh et al. (2009) on 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones synthesized using a similar structure revealed efficacy against both gram-negative and gram-positive bacteria, indicating potential as novel antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Chemical Building Blocks
Research by Pina et al. (2011) highlights 3-hydroxypropanoic acid, closely related to the compound , as a significant building block for organic synthesis and high-performance polymers. This underscores its potential in eco-sustainable processes and catalytic chemical methods (Pina, Falletta, & Rossi, 2011).
Bioplastic Production
Jers et al. (2019) discuss the production of 3-hydroxypropanoic acid from renewable resources for use as a precursor in the industrial production of chemicals like acrylic acid and in bioplastic production. This positions the compound as an important platform chemical in the global market, especially when polymerized (Jers, Kalantari, Garg, & Mijakovic, 2019).
Crystal Structure Analysis
The study of β-halolactic acids, including β-chlorolactic acid (a variant of this compound), has been essential in understanding molecular packing and intermolecular interactions. Gordon et al. (2022) explored the crystal structures of these acids, revealing insights into hydrogen bonding and molecular conformations (Gordon, Liu, Shafei, Brown, & Skrabalak, 2022).
Synthetic Applications
Bredikhina et al. (2014) demonstrated the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, suggesting the potential of this compound in the synthesis of complex organic molecules, particularly in the production of nonracemic 4-aminochroman-3-ols (Bredikhina, Pashagin, Kurenkov, & Bredikhin, 2014).
Complexation Studies
Tracey (2003) explored the complexation of vanadium(V) by α-hydroxycarboxylic acids, including 2-methyl-2-hydroxypropanoic acid. These studies have implications for understanding coordination geometry and could be relevant for similar compounds like this compound (Tracey, 2003).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUPOSALJOLPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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